Isox dual

Vue d'ensemble

Description

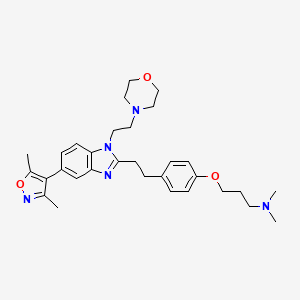

Isox dual is a dual CBP/p300 and BRD4 bromodomain inhibitor . It is a potent dual inhibitor of the bromodomain of CREB binding protein (CBP BRD) and bromodomain-containing protein 4 (BRD4) . The IC50 values are 0.65 and 1.5 μM for CBP and BRD4 respectively . It downregulates IL-6, IL-1β, and IFN-β in macrophages .

Synthesis Analysis

The synthesis of Isox dual has been optimized and scaled up . The key transformation in the synthesis is a one-pot nitro-reduction and in situ cyclisation sequence, where exposure of nitroaniline to sodium dithionite in the presence of aldehyde facilitated the installation of the benzimidazole framework in one synthetic operation . The late-stage alkylation of phenol to furnish Isox dual was also of modest yield .

Molecular Structure Analysis

The molecular formula of Isox dual is C31H41N5O3 . It is structurally related to a series of CBP/p300 and BRD4 bromodomain inhibitors through a benzimidazole central scaffold with an adjoining 3,5-dimethylisoxazole group, which acts as an acetylated lysine (KAc) mimic .

Chemical Reactions Analysis

The chemical reactivity of Isox dual has been analyzed in the context of its synthesis . The key transformation in the synthesis is a one-pot nitro-reduction and in situ cyclisation sequence .

Physical And Chemical Properties Analysis

Isox dual is a white to beige powder . It is soluble to 100 mM in 1eq. HCl and to 50 mM in DMSO .

Applications De Recherche Scientifique

Epigenetic Research

Isox dual is a potent dual inhibitor of the bromodomains of CREB binding protein (CBP) and bromodomain-containing protein 4 (BRD4) . It has been used as a chemical probe in epigenetic research . The compound’s ability to inhibit these proteins allows researchers to study the role of these proteins in gene regulation .

Drug Synthesis and Optimization

Isox dual has been the subject of studies focused on the scale-up and optimization of its synthesis . The original synthetic route to this compound and its analogues were small-scale, poor-yielding or simply unamenable to scale-up without optimization . Researchers have developed a refined synthesis that circumvents the challenges of the original report, with notable improvements to several of the key synthetic transformations .

Structure-Based Design

Isox dual is structurally related to a series of CBP/p300 and BRD4 bromodomain inhibitors through a benzimidazole central scaffold with an adjoining 3,5-dimethylisoxazole group, which acts as an acetylated lysine (KAc) mimic . In previous work, differential activity and overall potency were tuned through structure-based design, yielding compounds with selectivity for CBP/p300 over BRD4 .

Transcriptional Regulation

Isox dual is a useful tool compound for exploring transcriptional regulation . By inhibiting the bromodomains of CBP and BRD4, it can affect the transcription of genes regulated by these proteins .

Development of New Therapeutics

Given its ability to inhibit key proteins involved in gene regulation, Isox dual could potentially be used in the development of new therapeutics . However, more research is needed to fully understand its potential in this area.

Study of Protein-Protein Interactions

Isox dual’s ability to inhibit the bromodomains of CBP and BRD4 makes it a valuable tool for studying protein-protein interactions . These interactions play a crucial role in many biological processes, and understanding them can provide insights into disease mechanisms and potential therapeutic targets.

Mécanisme D'action

Target of Action

Isox Dual is a potent dual inhibitor of the bromodomain of CREB binding protein (CBP BRD) and bromodomain-containing protein 4 (BRD4) . These proteins play a crucial role in the regulation of gene expression by binding to acetylated histones, a process that is key to epigenetic regulation .

Mode of Action

Isox Dual interacts with its targets (CBP BRD and BRD4) by inhibiting their bromodomains . Bromodomains serve as “readers” of epigenetic histone modifications and play a key role in the regulation of gene expression . By inhibiting these domains, Isox Dual can disrupt the normal patterns of gene expression within a cell .

Biochemical Pathways

The inhibition of CBP BRD and BRD4 by Isox Dual affects several biochemical pathways. For instance, the SHH-WNT, PI3K-mTOR-AKT, and EGFR signaling pathways are indicated as key pathways affected by Isox Dual . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Pharmacokinetics

It is known that isoxsuprine, a related compound, is rapidly and completely absorbed, with a bioavailability of approximately 100% in humans . The elimination half-life is less than 3 hours in horses . Isoxsuprine is mainly excreted via the kidneys

Result of Action

The result of Isox Dual’s action is a change in the expression of genes regulated by the CBP BRD and BRD4 proteins . This can lead to alterations in the cellular processes controlled by these genes, potentially influencing cell growth, proliferation, differentiation, and survival .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDQWCDANVEBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601103003 | |

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1962928-22-8 | |

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962928-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)